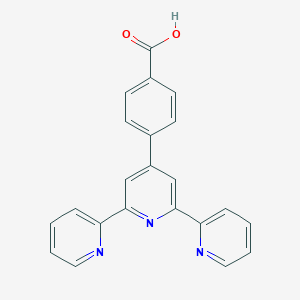

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid

Description

The exact mass of the compound 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(27)16-9-7-15(8-10-16)17-13-20(18-5-1-3-11-23-18)25-21(14-17)19-6-2-4-12-24-19/h1-14H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRRPKJKACRJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579265 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158014-74-5 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a crucial ligand in the fields of coordination chemistry, materials science, and catalysis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of two primary and robust synthetic strategies: the Kröhnke pyridine synthesis and palladium-catalyzed cross-coupling reactions. Beyond a mere recitation of procedural steps, this guide elucidates the underlying chemical principles, the rationale for experimental choices, and provides detailed, actionable protocols. The content is grounded in authoritative references, ensuring scientific integrity and reproducibility. Visual aids in the form of diagrams for reaction pathways and mechanisms are included to enhance understanding.

Introduction

This compound, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is a highly functionalized heterocyclic compound that has garnered significant attention in the scientific community.[1][2] Its terpyridine core provides a strong tridentate chelation site for a wide array of metal ions, while the terminal carboxylic acid group offers a versatile handle for further functionalization, such as anchoring to surfaces or incorporation into larger supramolecular structures.[3][4] This unique combination of properties makes it an invaluable building block in the design of functional materials, including metal-organic frameworks (MOFs), photosensitizers for dye-sensitized solar cells (DSSCs), and components for organic light-emitting diodes (OLEDs).[4][5] Furthermore, its metal complexes have shown promise in catalysis and as therapeutic agents.[6][7]

The synthesis of this molecule can be approached through several routes, with the most established being the Kröhnke pyridine synthesis and modern palladium-catalyzed cross-coupling reactions.[8][9] The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance to various functional groups. This guide will provide a comprehensive overview of these synthetic strategies, offering both theoretical insights and practical, step-by-step protocols.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two logical disconnection points, leading to the two major synthetic strategies discussed in this guide.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis Pathway I: The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and powerful method for the formation of 2,4,6-trisubstituted pyridines.[8][10] It is a convergent reaction that involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12] This method is highly efficient for the construction of the central pyridine ring of the terpyridine core.

Principle and Rationale

The overall strategy involves a "one-pot" or sequential reaction where two equivalents of a 2-acetylpyridine derivative react with one equivalent of a substituted benzaldehyde. The reaction proceeds through the in-situ formation of a chalcone (an α,β-unsaturated ketone), which then undergoes a Michael addition with a pyridinium ylide, followed by cyclization and aromatization to yield the desired terpyridine.[13]

Detailed Synthetic Steps

The synthesis of this compound via the Kröhnke method can be conceptualized in the following key transformations:

Figure 2: Overall workflow for the Kröhnke synthesis pathway.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.

Step 1: Synthesis of the Terpyridine Precursor [14]

-

In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 g, 6.1 mmol) and 2-acetylpyridine (1.37 mL, 12.2 mmol) in 25 mL of ethanol.

-

To this solution, add 30% aqueous ammonia (1 mL) and a solution of sodium hydroxide (0.488 g, 12.2 mmol) in a minimal amount of water.

-

Stir the reaction mixture at room temperature. The solution will gradually change color from light yellow to red over approximately one hour.

-

Continue stirring for 24 hours, during which a precipitate will form.

-

Collect the precipitate by filtration, wash with cold ethanol, and then with water.

-

Dry the solid under vacuum to yield the methyl ester of the target compound.

Step 2: Hydrolysis to the Final Product

-

Suspend the methyl ester from the previous step in a mixture of ethanol and aqueous potassium hydroxide.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.

Mechanistic Insights

The mechanism of the Kröhnke pyridine synthesis is a fascinating cascade of reactions.[8][10]

Figure 4: Suzuki-Miyaura cross-coupling approaches.

Experimental Protocol (Approach A)

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine with a boronate ester. A similar procedure can be adapted for the coupling with 4-carboxyphenylboronic acid.

-

To a degassed solution of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and bis(pinacolato)diboron in a suitable solvent (e.g., dioxane or DMF), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Purify the crude product by column chromatography to obtain the terpyridine boronate ester.

-

The boronate ester can then be coupled with a suitable aryl halide, or in a one-pot fashion, the initial bromo-terpyridine can be directly coupled with the desired boronic acid. [15]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. [16]

Figure 5: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): Will show characteristic signals for the aromatic protons and carbons of the terpyridine and benzoic acid moieties.

-

Mass Spectrometry: Will confirm the molecular weight of the compound (353.37 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches.

-

Melting Point: A sharp melting point indicates high purity. [17]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Kröhnke pyridine synthesis offers a convergent and often high-yielding route, particularly suitable for large-scale preparations. On the other hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a more modular and flexible approach, allowing for the late-stage introduction of the carboxylic acid functionality and greater diversity in accessible analogs. The choice between these pathways will be dictated by the specific needs of the research, including precursor availability, desired scale, and the need for functional group tolerance. This guide has provided the foundational knowledge and practical protocols to empower researchers in the successful synthesis of this versatile and important chemical building block.

References

-

Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

-

Terpyridines obtained via Kröhnke methodology studied as metal chelators. ResearchGate. Available at: [Link]

-

Hybrid Materials Based on a Terpyridine Carboxylate Ligand: A Method for Introducing Light Harvesting and Auxiliary Metal Centers into Metal-Organic Frameworks. D-Scholarship@Pitt. Available at: [Link]

-

Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. Available at: [Link]

-

Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. MDPI. Available at: [Link]

-

Synthesis of terpyridines 118 and 121 via Kröhnke methodology. ResearchGate. Available at: [Link]

-

Expanded ligands: bis(2,2′:6′,2″-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis of terpyridine-containing polycarbonates with post polymerization providing water-soluble and micellar polymers and their metal complexes. RSC Publishing. Available at: [Link]

-

Reusable Polymer-Supported Terpyridine Palladium Complex for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Tsuji-Trost Reaction in Water. MDPI. Available at: [Link]

-

Expanded ligands: Bis(2,2′:6′,2′-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids | Request PDF. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

-

A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine. Green Chemistry (RSC Publishing). Available at: [Link]

-

Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

(PDF) Highly Functionalized Terpyridines as Competitive Inhibitors of AKAP-PKA Interactions. ResearchGate. Available at: [Link]

-

4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine Request for Quotation. ChemBK. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

-

Synthesis of 4'-substituted-2,2':6',2''-terpyridines. ResearchGate. Available at: [Link]

-

4-(pyridin-4-yl)benzoic acid. ChemBK. Available at: [Link]

-

Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Publishing. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

-

Synthesis and Characterization of a New Ditopic Bipyridine-Terpyridine Bridging Ligand Using a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH. Available at: [Link]

-

(PDF) (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

-

Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI. Available at: [Link]

-

4-[4,2': 6',4''-terpyridin]-4'-yl-Benzoic acid. CD Bioparticles. Available at: [Link]

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

Sources

- 1. 2,2':6',2''-terpyridine suppliers USA [americanchemicalsuppliers.com]

- 2. Buy 2,6-dipyridin-2-ylpyridine-4-carbaldehyde (EVT-387609) | 108295-45-0 [evitachem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Hybrid Materials Based on a Terpyridine Carboxylate Ligand: A Method for Introducing Light Harvesting and Auxiliary Metal Centers into Metal-Organic Frameworks - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 6. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 4-[2,2':6',2''-Terpyridin]-4'-ylbenzoic acid | 158014-74-5 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and core physicochemical properties of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a prominent member of the 4'-aryl-2,2':6',2''-terpyridine family. This class of compounds is of significant interest to researchers in coordination chemistry, materials science, and drug development due to the unique interplay between the tridentate terpyridine core, which is a powerful metal-chelating unit, and the functional benzoic acid moiety. The strategic placement of the carboxyl group offers a versatile handle for further chemical modifications, such as the formation of amides, esters, or the coordination to metal centers to construct sophisticated supramolecular architectures like metal-organic frameworks (MOFs). This guide will delve into the synthetic methodologies for this compound, with a focus on the widely employed Kröhnke reaction, and will detail its key physicochemical parameters, including its spectroscopic and electrochemical characteristics. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the design and application of functional molecular materials.

Introduction

This compound, also known by its synonym 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is a bifunctional organic molecule that has garnered considerable attention in various fields of chemical research. Its molecular architecture is characterized by a central pyridine ring substituted at the 4'-position with a carboxyphenyl group and at the 2'- and 6'-positions with two pyridin-2-yl moieties. This arrangement confers a unique combination of properties: the three nitrogen atoms of the terpyridine core provide a rigid, tridentate coordination site for a wide range of metal ions, while the terminal carboxylic acid group introduces a site for proton transfer, hydrogen bonding, and further covalent modification.

The terpyridine unit is a well-established building block in supramolecular chemistry and materials science, renowned for its ability to form stable, well-defined complexes with transition metals. The resulting metallo-supramolecular assemblies have found applications in areas such as catalysis, light-emitting devices, and molecular sensors. The addition of a carboxylic acid functionality to the terpyridine scaffold, as in the case of this compound, significantly expands its utility. This functional group can act as a proton-donating group, influencing the solubility and self-assembly of the molecule in different pH environments. Furthermore, the carboxylate can serve as a secondary binding site for metal ions, enabling the formation of multidimensional coordination polymers and MOFs. In the context of drug development, the terpyridine moiety can act as a carrier for targeted delivery, while the benzoic acid group can be used to modulate the pharmacokinetic properties of a potential therapeutic agent.

This guide aims to provide a detailed examination of the fundamental physicochemical properties of this versatile molecule, offering insights into its synthesis, structure, and behavior in various chemical environments.

Molecular Structure and Identification

The molecular structure of this compound is depicted below. Its systematic IUPAC name is 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzoic acid.

Diagram 1: Molecular Structure of this compound

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzoic acid | - |

| Synonym(s) | 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine | [1][2] |

| CAS Number | 158014-74-5 | [1][2] |

| Molecular Formula | C₂₂H₁₅N₃O₂ | [1][2] |

| Molecular Weight | 353.38 g/mol | [1][2] |

| Appearance | White to orange to light green crystalline powder | [1][2] |

| Melting Point | 338 °C | [1][2] |

Synthesis

The most common and versatile method for the synthesis of 4'-substituted-2,2':6',2''-terpyridines, including the title compound, is the Kröhnke pyridine synthesis.[3][4] This reaction can be performed in a classical multi-step approach or a more convenient one-pot synthesis, the latter being often preferred for its operational simplicity and generally good yields.[3]

The One-Pot Kröhnke Synthesis

The one-pot Kröhnke synthesis involves the reaction of two equivalents of a 2-acetylpyridine with one equivalent of a substituted aromatic aldehyde, in the presence of a base and an ammonia source.[3][5]

Diagram 2: One-Pot Kröhnke Synthesis Workflow

A generalized workflow for the one-pot Kröhnke synthesis.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from established literature procedures for the synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.[2]

Materials:

-

4-Carboxybenzaldehyde

-

2-Acetylpyridine

-

Potassium Hydroxide (KOH)

-

Aqueous Ammonia (e.g., 30-35% solution)

-

Ethanol or Methanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-carboxybenzaldehyde (1 equivalent) and 2-acetylpyridine (2 equivalents) in ethanol or methanol.

-

Addition of Base and Ammonia: To the stirred solution, add a solution of potassium hydroxide (2 equivalents) in a minimal amount of water, followed by the addition of aqueous ammonia.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The solution will typically undergo color changes, from clear to yellow and then to red or dark brown, often with the formation of a precipitate.

-

Isolation: After cooling the reaction mixture to room temperature, the precipitate is collected by filtration.

-

Purification: The crude product is washed thoroughly with water to remove inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired product as a crystalline solid.

Physicochemical Properties

Solubility

The solubility of this compound is influenced by the polarity of the solvent and the pH of the aqueous medium. Due to its largely aromatic and hydrophobic terpyridine core, the compound exhibits low solubility in water. However, it shows moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol. The presence of the carboxylic acid group allows for its solubilization in aqueous basic solutions through the formation of the corresponding carboxylate salt.

Acidity (pKa)

It is important to note that the nitrogen atoms of the pyridine rings are also basic and can be protonated in acidic conditions. The pKa values for the protonation of the pyridine nitrogens are expected to be in the range of 4-5, typical for pyridinium ions.

Spectroscopic Properties

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural characterization of this compound. The proton NMR spectrum typically exhibits a complex pattern of signals in the aromatic region (δ 7.0-9.0 ppm). The symmetry of the molecule results in a simplified spectrum for the two equivalent pyridin-2-yl groups. The protons on the central pyridine ring and the carboxyphenyl group give rise to distinct signals.

Table 2: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Source(s) |

| ¹H NMR | 7.65-7.70 | m, 2H | [1] |

| 8.10-8.25 | m, 6H | [1] | |

| 8.80-8.85 | m, 6H | [1] | |

| ¹³C NMR | 121.5, 124.4, 127.3, 128.3, 130.8, 143.7, 146.3 | CH | [1] |

| 132.7, 140.6, 150.2, 150.5, 152.0, 167.4 | C (quaternary) | [1] |

Note: The provided NMR data is for the hydrochloride salt of the compound, which may cause slight shifts compared to the free base.

4.3.2. UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated aromatic system. The exact position and intensity of these bands are solvent-dependent. In DMSO, a maximum absorption (λmax) has been reported at 324 nm. The molar extinction coefficient (ε) for related 4'-aryl-2,2':6',2''-terpyridines is typically in the range of 10⁴ to 10⁵ M⁻¹cm⁻¹, indicating strong light absorption.

Diagram 3: UV-Visible Spectroscopy Experimental Workflow

A typical workflow for determining λmax and ε.

4.3.3. Fluorescence Spectroscopy

Terpyridine derivatives are known to exhibit fluorescence, and the emission properties are highly sensitive to the nature and position of substituents on the terpyridine core. The introduction of a carboxyphenyl group at the 4'-position is expected to influence the fluorescence quantum yield and emission wavelength. While specific fluorescence data for the title compound is not extensively reported, related 4'-aryl-2,2':6',2''-terpyridines are known to be emissive. The fluorescence quantum yield (Φ) can be influenced by factors such as solvent polarity and the extent of intramolecular charge transfer upon excitation. For some functionalized terpyridines, quantum yields can range from moderate to high.

Electrochemical Properties

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry. The terpyridine moiety is redox-active and can undergo reversible or quasi-reversible reduction processes. The reduction potentials are sensitive to the electronic nature of the substituent at the 4'-position. The electron-withdrawing character of the carboxyphenyl group is expected to make the reduction of the terpyridine core occur at less negative potentials compared to unsubstituted terpyridine. The carboxylic acid group itself can also undergo electrochemical reactions, although typically at higher potentials. The electrochemical properties are crucial for applications in electrocatalysis and the development of redox-active materials.

Applications

The unique combination of a robust metal-chelating unit and a versatile functional group makes this compound a valuable building block in several areas of research and development:

-

Coordination Chemistry and Catalysis: It serves as a ligand for the synthesis of a wide variety of metal complexes with applications in homogeneous and heterogeneous catalysis.[1]

-

Materials Science: The ability of the carboxylate group to coordinate to metal centers makes it an excellent linker for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

-

Photonics and Optoelectronics: Its conjugated π-system and photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices.[1]

-

Drug Development and Bio-imaging: The terpyridine core can bind to biologically relevant metal ions, and the carboxylic acid group can be used to attach biomolecules, making it a platform for the design of therapeutic agents and fluorescent probes for bio-imaging.

Conclusion

This compound is a highly functional molecule with a rich and diverse chemistry. Its synthesis is well-established, and its physicochemical properties can be tailored through chemical modifications. The interplay between its strong metal-binding affinity and the reactivity of its carboxylic acid group provides a powerful platform for the design of novel materials and functional molecules. This technical guide has provided a summary of its core properties, offering a foundation for researchers and scientists to explore and exploit the full potential of this versatile compound. Further experimental investigation into its pKa, solubility in a wider range of solvents, and a detailed characterization of its photophysical and electrochemical properties will undoubtedly open up new avenues for its application.

References

- Potts, K. T., & Cipullo, M. J. (1982). A convenient, one-step synthesis of 4'-substituted 2, 2': 6', 2''-terpyridines. Tetrahedron Letters, 23(34), 3485-3488.

-

Wikipedia. Kröhnke pyridine synthesis. Available from: [Link]

Sources

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid CAS number and identifiers

An In-Depth Technical Guide to 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid

Introduction

This compound, more commonly known in scientific literature as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is a highly functionalized heterocyclic organic compound. It belongs to the terpyridine family, a class of tridentate ligands renowned for their strong and stable complexation with a wide array of metal ions.[1] The strategic placement of a carboxylic acid group on a phenyl ring at the 4'-position of the terpyridine core imparts crucial properties, making it an exceptionally versatile building block in supramolecular chemistry, materials science, and catalysis.

This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of advanced functional materials.

Chemical Identifiers and Molecular Structure

Correctly identifying a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 158014-74-5[2][3][4] |

| IUPAC Name | This compound[3][4] |

| Common Synonym | 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine[2][4] |

| Molecular Formula | C22H15N3O2[2][3][4] |

| Molecular Weight | 353.37 g/mol [2][4] |

| InChI Key | RPRRPKJKACRJDD-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CC=C3)C4=NC=CC=C4)C(=O)O |

The molecule's architecture, featuring a rigid, planar terpyridine core for metal binding and a carboxylic acid functional group for anchoring or further reaction, is central to its utility.

Caption: Molecular structure of the compound.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its suitability for various applications and inform handling and storage procedures.

| Property | Value | Source |

| Appearance | White to Orange to Green powder/crystal | [4] |

| Melting Point | 338 °C | [2][4] |

| Boiling Point | 560.8 ± 50.0 °C (Predicted) | [2][4] |

| Density | 1.273 g/cm³ (Predicted) | [2][4] |

| pKa | 3.49 ± 0.10 (Predicted) | [4] |

| UV-Vis (λmax) | 324 nm (in DMSO) | [2][4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Synthesis and Purification

The synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine is typically achieved via a one-pot reaction, often a variation of the Kröhnke condensation. A general, well-established procedure involves the reaction of a benzaldehyde derivative with two equivalents of 2-acetylpyridine in the presence of a base and ammonia.[4]

Experimental Protocol: One-Pot Synthesis

-

Reactant Preparation : Dissolve methyl p-formylbenzoate (1.0 g, 6.1 mmol) and 2-acetylpyridine (1.37 mL, 12.2 mmol) in 25 mL of ethanol in a round-bottomed flask.[4]

-

Addition of Reagents : Add a 30% ammonia solution (1 mL) and a solution of sodium hydroxide (0.488 g, 12.2 mmol) dissolved in a minimal amount of water to the flask.[4]

-

Reaction : Stir the mixture at room temperature. The solution will typically change color from clear to yellow and then to red over the course of about an hour, indicating the progress of the condensation reaction.[4]

-

Saponification : After the initial reaction, the resulting methyl ester is saponified (hydrolyzed) to the carboxylic acid by heating the reaction mixture, often with the addition of excess base.

-

Purification : The crude product is precipitated by acidifying the solution. Purification is then carried out by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield the final product.

Caption: General workflow for the synthesis.

Applications in Research and Development

The unique bifunctional nature of this ligand—a robust metal-chelating unit combined with a versatile carboxylic acid handle—has positioned it as a critical component in the design of advanced functional materials.

Metal-Organic Frameworks (MOFs)

This ligand is extensively used as a multitopic organic linker for the solvothermal synthesis of novel Metal-Organic Frameworks (MOFs).[5][6] The terpyridine moiety coordinates to metal centers, while the carboxylate group links to other metal nodes, creating extended, porous, three-dimensional structures.

-

Causality : The rigidity of the terpyridine-phenyl backbone and the defined coordination geometry allow for the predictable construction of frameworks with specific topologies.[6]

-

Applications :

-

Photovoltaics : MOFs constructed with this ligand are being explored for photovoltaic applications. The terpyridine unit can be used to incorporate light-harvesting metal centers (like Ruthenium) directly into the framework structure.[5]

-

Gas Storage : The high surface area and tunable pore functionality of these MOFs make them attractive candidates for hydrogen storage.[5]

-

Electrocatalysis : MOFs synthesized from this linker have demonstrated electrocatalytic activity, for instance, in the hydrogen evolution reaction.[6]

-

Coordination Chemistry and Functional Complexes

As a classic tridentate ligand, it forms stable octahedral complexes with a variety of transition metals, including ruthenium(II), iron(II), and zinc(II).[5][7]

-

Mechanism : The three nitrogen atoms of the terpyridine unit bind to a metal ion in a pincer-like fashion. The phenyl-carboxylate group can then be used to anchor these complexes to surfaces, incorporate them into larger assemblies, or tune their electronic properties.

-

Applications :

-

Dye-Sensitized Solar Cells (DSSCs) : Ruthenium complexes incorporating this ligand can act as photosensitizing dyes. The carboxylate group serves to graft the complex onto the surface of semiconductor electrodes like TiO2.

-

Fluorescent Sensors : The photoluminescent properties of complexes derived from this ligand can be modulated by the binding of specific ions, leading to applications as selective fluorescent sensors.

-

Supramolecular Assemblies

The combination of metal-coordination and the potential for hydrogen bonding or further covalent modification through the carboxylic acid group makes this molecule an excellent building block for creating complex supramolecular structures and polymers.[1]

Characterization Techniques

The identity and purity of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine and its derivative materials are confirmed through a suite of analytical methods.

-

For the Ligand :

-

NMR Spectroscopy (¹H and ¹³C) : To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS) : To verify the molecular weight.

-

Infrared (IR) Spectroscopy : To identify functional groups, particularly the characteristic C=O stretch of the carboxylic acid.

-

-

For MOFs and Metal Complexes :

-

Single-Crystal X-ray Diffraction : To determine the precise three-dimensional atomic structure.[5][6]

-

Powder X-ray Diffraction (PXRD) : To confirm the phase purity of the bulk crystalline material.[5]

-

Thermogravimetric Analysis (TGA) : To assess thermal stability and solvent content within porous materials.[5]

-

Elemental Analysis (EA) : To verify the empirical formula of the synthesized material.[5]

-

Conclusion

This compound is a cornerstone ligand in modern coordination and materials chemistry. Its well-defined structure, robust metal-binding capabilities, and functional versatility provided by the carboxyl group enable the rational design of sophisticated materials. From creating porous frameworks for energy applications to building photosensitive metal complexes, its importance to researchers and drug development professionals lies in its capacity to bridge molecular design with macroscopic function.

References

-

ChemBK. (2024). 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine Request for Quotation. [Link]

-

D-Scholarship@Pitt. (2011). Hybrid Materials Based on a Terpyridine Carboxylate Ligand: A Method for Introducing Light Harvesting and Auxiliary Metal Centers into Metal-Organic Frameworks. [Link]

-

UV Management Web. (n.d.). Untitled. [Link]

-

PubChem. (n.d.). 4'-(4-Carboxyphenyl)-[2,2':6',2''-terpyridine]-5,5''-dicarboxylic acid. [Link]

-

Gong, Y., et al. (2014). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. CrystEngComm, 16, 9882-9890. [Link]

-

Royal Society of Chemistry. (n.d.). A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine. [Link]

-

ResearchGate. (2016). Synthesis of 4'-substituted-2,2':6',2''-terpyridines. [Link]

-

SINTA - Science and Technology Index. (n.d.). Scopus. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 4-([2,2':6',2″-Terpyridin]-4'-yl)benzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 4-[2,2':6',2''-Terpyridin]-4'-ylbenzoic acid | 158014-74-5 [chemicalbook.com]

- 5. Hybrid Materials Based on a Terpyridine Carboxylate Ligand: A Method for Introducing Light Harvesting and Auxiliary Metal Centers into Metal-Organic Frameworks - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 6. Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Buy 2,6-dipyridin-2-ylpyridine-4-carbaldehyde (EVT-387609) | 108295-45-0 [evitachem.com]

electronic structure of 4'-carboxyphenyl terpyridine ligands

An In-depth Technical Guide to the Electronic Structure of 4'-Carboxyphenyl Terpyridine Ligands

Authored by Gemini, Senior Application Scientist

Foreword: Beyond the Structure - Understanding Electronic Functionality

To the researchers, chemists, and drug development professionals who leverage molecular architecture for functional innovation, this guide offers a deep dive into the electronic heart of a particularly versatile ligand: 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTPy). Terpyridine systems, with their robust tridentate chelation, form the bedrock of countless applications in materials science, catalysis, and medicine.[1][2][3] The strategic placement of a carboxyphenyl group at the 4'-position, however, is not a mere structural embellishment. It is a deliberate design choice that imbues the ligand with a rich and tunable electronic character, opening new avenues for surface anchoring, pH sensitivity, and intricate supramolecular assembly.[3][4][5][6]

This document eschews a conventional review format. Instead, it serves as a technical whitepaper, grounded in field-proven methodologies, to elucidate the core principles governing the electronic structure of CPTPy. We will dissect the causality behind experimental choices, present self-validating protocols, and integrate computational insights to provide a holistic and actionable understanding of this powerful molecular tool. Our journey will move from synthesis to spectroscopy, electrochemistry, and theoretical modeling, equipping you with the knowledge to not only understand but also manipulate the electronic properties of these ligands for your specific application.

The Molecule: 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTPy)

The foundational architecture of CPTPy consists of a central pyridine ring flanked by two others, creating a conjugated π-system that is the primary locus of its electronic activity.[2] The carboxyphenyl substituent at the 4'-position extends this conjugation and introduces two critical functional handles: the phenyl ring, which modulates the electronic properties, and the terminal carboxylic acid, which provides a site for protonation/deprotonation, hydrogen bonding, and covalent attachment to surfaces or other molecules.[3]

Figure 1: Molecular structure of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.

Probing the Electronic Structure: A Multi-faceted Approach

Understanding the electronic landscape of CPTPy requires a synergistic combination of spectroscopic, electrochemical, and computational techniques. No single method provides a complete picture; rather, they offer complementary insights into the energy and distribution of the molecule's frontier orbitals.

Figure 2: Workflow for comprehensive electronic structure analysis.

Synthesis Overview

The most common and efficient route to synthesize 4'-substituted terpyridines is the Kröhnke reaction.[7] This typically involves the reaction of 2-acetylpyridine with a substituted aldehyde (in this case, 4-carboxybenzaldehyde) in the presence of a base and ammonia source. While a detailed synthetic protocol is beyond the scope of this guide, it is critical that the final product is rigorously purified and its structure confirmed by NMR and mass spectrometry to ensure that subsequent electronic characterization is performed on a well-defined chemical entity.[8]

Photophysical Properties via Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are primary tools for investigating the electronic transitions within the molecule.

2.2.1 UV-Visible Absorption

Absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. For CPTPy, the spectra are typically dominated by intense bands in the UV region, corresponding to π→π* transitions within the conjugated terpyridine and phenyl moieties.[7][9] The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment.

A key feature in substituted terpyridines can be the appearance of Intramolecular Charge Transfer (ICT) bands.[10] These arise from the electronic push-pull nature of the molecule, where the carboxyphenyl group can act as an electron-withdrawing group, influencing the charge distribution across the terpyridine core upon excitation.[1]

2.2.2 Fluorescence Emission

Following excitation, the molecule can relax to the ground state by emitting a photon. This fluorescence is observed at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift and the fluorescence quantum yield are highly sensitive to the solvent environment, a property known as solvatochromism.[11][12] In polar solvents, the excited state, which often has a larger dipole moment than the ground state, is stabilized, leading to a red-shift in the emission spectrum.[10][13] This behavior is a strong indicator of a charge-transfer character in the excited state.[12]

| Parameter | Typical Range (in Organic Solvents) | Significance |

| λ_max (Absorption) | 250 - 350 nm | Energy of the primary π→π* transitions.[7] |

| λ_max (Emission) | 340 - 500+ nm | Energy of the emissive excited state; highly solvent-dependent.[7][13] |

| Stokes Shift | 50 - 150+ nm | Indicates the extent of structural/electronic relaxation in the excited state. |

| Quantum Yield (Φ_F) | Variable (Low to Moderate) | Efficiency of the fluorescence process. |

Table 1: Representative Photophysical Data for Carboxyphenyl Terpyridine Ligands.

Protocol 1: UV-Vis and Fluorescence Spectroscopy

-

Objective: To determine the absorption and emission maxima and observe solvatochromic effects.

-

Rationale: A systematic study across solvents of varying polarity reveals the nature of the electronic transitions. A large solvatochromic shift in emission but not absorption is a hallmark of an ICT state.[10]

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of CPTPy in a high-purity solvent where it is readily soluble (e.g., DMSO or DMF).

-

Sample Preparation: Create a series of dilute solutions (~1-10 µM) by adding a small aliquot of the stock solution to various solvents (e.g., hexane, toluene, chloroform, acetonitrile, methanol). Ensure the final concentration results in an absorbance maximum between 0.5 and 1.0 for UV-Vis.

-

UV-Vis Measurement: Record the absorption spectrum for each solution from 200 to 600 nm using a dual-beam spectrophotometer, using the pure solvent as a reference.[14] Identify the λ_max for the lowest energy transition.

-

Fluorescence Measurement: Using a spectrofluorophotometer, excite each sample at its lowest energy λ_max determined from the absorption spectrum. Record the emission spectrum over a range starting ~20 nm above the excitation wavelength to avoid Rayleigh scattering.

-

Data Analysis: Tabulate the λ_max (absorption) and λ_max (emission) for each solvent. Calculate the Stokes shift (λ_em - λ_abs). Plot the Stokes shift against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromism.[13]

-

Electrochemical Characterization

Cyclic Voltammetry (CV) is a powerful technique for probing the redox activity of a molecule, providing direct experimental estimates of the HOMO and LUMO energy levels.

The terpyridine moiety is redox-active and typically undergoes one or more reversible reduction events corresponding to the acceptance of electrons into its π* orbitals (the LUMO and higher unoccupied orbitals).[15] The potential at which these reductions occur is a direct measure of the energy of the LUMO. The carboxylic acid group can also influence the redox potentials, particularly in protic media. While the oxidation of the terpyridine core is often difficult and irreversible, the potentials can sometimes be accessed, providing information about the HOMO level.

Figure 3: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Protocol 2: Cyclic Voltammetry (CV)

-

Objective: To determine the reduction potential(s) of CPTPy and estimate the LUMO energy level.

-

Rationale: CV measures the current response to a linearly cycled potential sweep. The potential at which a species is reduced or oxidized provides thermodynamic information about its electronic orbitals. The reversibility of the wave gives kinetic information. A diffusion-controlled process, confirmed by scan rate dependence, is crucial for accurate thermodynamic measurement.[16][17]

-

Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or DMF). The electrolyte is essential to minimize solution resistance.

-

Analyte Solution: Dissolve CPTPy in the electrolyte solution to a final concentration of ~1 mM.

-

Cell Setup: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.[18]

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.

-

Measurement: Scan the potential in the negative direction (e.g., from 0 V to -2.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s. Record the resulting voltammogram.[18]

-

Internal Reference: After recording the data, add a small amount of an internal reference standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺). Record the voltammogram again. All potentials should be reported relative to the Fc/Fc⁺ couple for comparability across different studies.[18]

-

Scan Rate Dependence: (Self-Validation Step) Repeat the measurement at various scan rates (e.g., 50, 100, 200, 500 mV/s). Plot the peak current (i_p) versus the square root of the scan rate (ν¹/²). A linear plot confirms a diffusion-controlled process, validating the measurement.[15][17]

-

| Parameter | Description | Information Gained |

| E_pc | Cathodic Peak Potential | Potential at which reduction occurs. |

| E_pa | Anodic Peak Potential | Potential at which the reduced species is re-oxidized. |

| E_1/2 | Half-wave Potential, (E_pc + E_pa)/2 | Thermodynamic redox potential; used to estimate LUMO energy. |

| ΔE_p | Peak-to-Peak Separation, |E_pa - E_pc| | For a reversible one-electron process, ΔE_p is ~59 mV.[17] |

Table 2: Key Parameters from a Cyclic Voltammogram.

Computational Modeling with Density Functional Theory (DFT)

DFT has become an indispensable tool for rationalizing and predicting the electronic properties of molecules like CPTPy.[19][20][21] By solving approximations of the Schrödinger equation, DFT can calculate the energies and shapes of the molecular orbitals.

-

HOMO/LUMO Visualization: DFT allows for the visualization of the frontier molecular orbitals. In CPTPy, the HOMO is typically localized across the entire π-conjugated system, while the LUMO is often centered on the electron-accepting terpyridine core.[22]

-

Energy Gap Calculation: The calculated energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a theoretical estimate of the lowest energy electronic transition, which can be correlated with the λ_max from UV-Vis spectroscopy.[23][24]

-

Simulating Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the energies and oscillator strengths of various electronic transitions (e.g., π→π*, ICT), which aids in the interpretation of experimental spectra.[21][22]

-

Causality: DFT explains why the electronic structure is the way it is. For example, calculations can show how adding an electron-donating or -withdrawing group alters the character and energy of the frontier orbitals, thereby affecting the molecule's photophysical and electrochemical properties.[19]

Modulating the Electronic Structure: The Role of Environment

The electronic properties of CPTPy are not static; they are highly responsive to the surrounding environment, a feature that is key to many of its applications.

Solvent Effects

As discussed, solvent polarity can significantly alter the energy of the excited state, leading to solvatochromism.[11] This is a direct consequence of the change in the molecule's dipole moment upon excitation. Non-polar solvents provide a "gas-phase-like" environment, while polar solvents can stabilize charge separation in the excited state, lowering its energy and red-shifting the emission.[10][12]

Protonation Effects

The presence of both basic nitrogen atoms on the pyridine rings and an acidic carboxylic acid group makes the electronic structure of CPTPy highly pH-dependent.

-

Pyridine Protonation: In acidic conditions, the pyridine nitrogens can be protonated. This increases the electron-withdrawing nature of the terpyridine core, which typically leads to a substantial red-shift in the absorption spectrum.[1][10][25]

-

Carboxylate Deprotonation: In basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This enhances the electron-donating character of the substituent, which can blue-shift the electronic transitions.

This pH sensitivity is crucial for applications in sensing and catalysis, as proton-coupled electron transfer (PCET) events can be triggered by changes in the local environment.[26]

Conclusion: An Integrated View for Advanced Applications

The electronic structure of 4'-carboxyphenyl terpyridine is a rich and tunable landscape governed by the interplay of its conjugated π-system and its responsive functional groups. A comprehensive understanding, achieved by integrating photophysical spectroscopy, electrochemistry, and computational DFT, is paramount for its rational application.

-

Spectroscopy reveals the energy of electronic transitions (π→π*, ICT).

-

Electrochemistry quantifies the HOMO/LUMO energy levels through redox potentials.

-

DFT provides the theoretical foundation, visualizing orbitals and rationalizing experimental observations.

By mastering these principles and protocols, researchers can effectively harness and manipulate the electronic properties of CPTPy for next-generation technologies, from more efficient dye-sensitized solar cells[27][28][29] and targeted molecular sensors[6] to sophisticated catalytic systems.[30] The true power of this ligand lies not just in its structure, but in the dynamic and responsive electronic world it contains.

References

-

Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Electrochemical and electronic properties of a series of substituted polypyridine ligands and their Co(II) complexes. Inorganica Chimica Acta, 486, 26–35. Available at: [Link]

-

Deshmukh, K., Khetmalis, Y., & Deshpande, A. (2015). A DFT based assay for tailor-made terpyridine ligand–metal complexation properties. Molecular BioSystems, 11(10), 2799-2808. Available at: [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of terpyridines 6 (THF) and their... [Image]. Available at: [Link]

-

Conradie, M. M., & Conradie, J. (2024). Effect of density functional approximations on the calculated Jahn–Teller distortion in bis(terpyridine)manganese(III) and related compounds. Scientific Reports, 14(1), 1-15. Available at: [Link]

-

ResearchGate. (n.d.). Cyclic voltammogram [for Cu (a), Co (b), Ni (c) and Zn (d) ions] of... [Image]. Available at: [Link]

-

ResearchGate. (n.d.). Terpyridine Zn(II) azide compounds: Spectroscopic and DFT calculations. Available at: [Link]

-

Chen, P. W., et al. (2020). Electrochemical Cr(VI) Reduction over Terpyridine-Derivatized Ti Sheets. Nanomaterials, 10(10), 1957. Available at: [Link]

-

Carugo, O., et al. (2000). Theoretical and experimental studies of the protonated terpyridine cation. Ab initio quantum mechanics calculations, and crystal structures of two different ion pairs formed between protonated terpyridine cations and nitratolanthanate(III) anions. Journal of the Chemical Society, Dalton Transactions, (21), 3811-3817. Available at: [Link]

-

Bukhari, S. A., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Journal of the Iranian Chemical Society, 18, 645-661. Available at: [Link]

-

Yang, P., et al. (2014). Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties. Dalton Transactions, 43(3), 1460-1470. Available at: [Link]

-

LSU Scholarly Repository. (2018). Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. Available at: [Link]

-

Yang, P., et al. (2014). Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties. Dalton Transactions, 43(3), 1460-1470. Available at: [Link]

-

ResearchGate. (n.d.). Terpyridine-based metal complexes: a combined experimental and DFT investigation of electronic and vibrational properties. Available at: [Link]

-

Mondal, B., & Kumar, A. (2024). A terpyridine-based copper complex for electrochemical reduction of nitrite to nitric oxide. Dalton Transactions. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra acquired upon the titration of bis- terpyridyl ligand M1 (in 2... [Image]. Available at: [Link]

-

Maghacut, K. (2013). Influence of Protonation State on the Electronic Properties of Ruthenium Complexes Containing Hydroxyl-Substituted Terpyridine Ligands. Villanova University. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis. spectrum of terpyridine 1 (1.21 × 10⁻⁴ M in acetonitrile). [Image]. Available at: [Link]

-

ResearchGate. (n.d.). Relative Energies and HOMO-LUMO Gaps of the GS, MSII, MSI, TSII, and TSI Species a. Available at: [Link]

-

Bukhari, S. A., et al. (2025). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Advances, 15(1), 1-15. Available at: [Link]

-

Kinastowska, A., et al. (2021). Push-Pull Effect of Terpyridine Substituted by Triphenylamine Motive—Impact of Viscosity, Polarity and Protonation on Molecular Optical Properties. Molecules, 26(11), 3362. Available at: [Link]

-

Pander, P., & Dias, F. M. (2022). Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes. Molecules, 27(19), 6668. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of... [Image]. Available at: [Link]

-

ChemRxiv. (n.d.). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. Available at: [Link]

-

Bukhari, S. A., et al. (2025). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Advances, 15(1), 1-15. Available at: [Link]

-

Wieghardt, K., et al. (2007). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society, 129(9), 2691-2702. Available at: [Link]

-

ResearchGate. (n.d.). Construction of monomers and chains assembled by 3d/4f metals and 4′-(4-carboxyphenyl)-2,2′:6′,2″-terpyridine. Available at: [Link]

-

Al-Hamdani, Y. S., et al. (2023). Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. Journal of Fluorescence, 33(6), 2315-2326. Available at: [Link]

-

Ghedini, E., et al. (2025). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Molecules, 30(1), 1. Available at: [Link]

-

Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Available at: [Link]

-

ResearchGate. (n.d.). Molecular structure of the ligand 4´‐(4‐carboxyphenyl)−2,2':6',2''‐terpyridine, HL. [Image]. Available at: [Link]

-

OUCI. (n.d.). Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. Available at: [Link]

-

Bukhari, S. A., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances, 14(31), 22353-22378. Available at: [Link]

-

Yuan, D., & Li, Y. F. (2018). Carboxyphenyl-terpyridine-based series of gels for procedural visual recognition of multi-anions. Analytical Methods, 10(40), 5032-5037. Available at: [Link]

-

ResearchGate. (n.d.). Metal-organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: Structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. Available at: [Link]

-

Gualandi, C., et al. (2021). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. Molecules, 26(11), 3290. Available at: [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Available at: [Link]

-

Conradie, M. M., & Conradie, J. (2021). Electronic and structural data of 4'-substituted bis(2,2';6'2''-terpyridine)manganese in mono-, bis-, tris- and tetra-cationic states from DFT calculations. Data in Brief, 35, 106822. Available at: [Link]

-

Universidad Andrés Bello. (2018). Influence of structural changes on photophysical properties of terpyridine derivates: Experimental studies and theoretical calculations. Available at: [Link]

-

Ghedini, E., et al. (2021). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Molecules, 26(11), 3290. Available at: [Link]

-

Ghedini, E., et al. (2021). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Molecules, 26(11), 3290. Available at: [Link]

-

Singh, T., & Tandon, P. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal. Available at: [Link]

-

ResearchGate. (n.d.). The energy gap of HOMO/LUMO (a.u.) for adsorbing pyridine, 2-picoline,... [Image]. Available at: [Link]

-

RSC Publishing. (n.d.). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. Available at: [Link]

Sources

- 1. Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 3. Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Carboxyphenyl-terpyridine-based series of gels for procedural visual recognition of multi-anions - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Push-Pull Effect of Terpyridine Substituted by Triphenylamine Motive—Impact of Viscosity, Polarity and Protonation on Molecular Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrochemical Cr(VI) Reduction over Terpyridine-Derivatized Ti Sheets [e-asct.org]

- 17. repository.lsu.edu [repository.lsu.edu]

- 18. A terpyridine-based copper complex for electrochemical reduction of nitrite to nitric oxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02777A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Effect of density functional approximations on the calculated Jahn–Teller distortion in bis(terpyridine)manganese(III) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. learn.schrodinger.com [learn.schrodinger.com]

- 24. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Theoretical and experimental studies of the protonated terpyridine cation. Ab initio quantum mechanics calculations, and crystal structures of two different ion pairs formed between protonated terpyridine cations and nitratolanthanate(III) anions [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 26. globethesis.com [globethesis.com]

- 27. researchgate.net [researchgate.net]

- 28. Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the (also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine). As a bifunctional molecule incorporating a highly conjugated terpyridine ligand system and a carboxylic acid group, its unambiguous identification is critical for its application in materials science, coordination chemistry, and drug development.[1] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for complete structural elucidation and purity verification. The guide is intended for researchers, scientists, and professionals who require a robust, field-proven methodology for the analysis of complex heterocyclic compounds.

Introduction: The Molecular Architect's Blueprint

This compound is a molecule of significant scientific interest. Its terpyridine core is a powerful tridentate ligand, capable of forming stable complexes with a wide array of transition metal ions.[2] This property makes it a valuable building block for creating supramolecular assemblies, metal-organic frameworks (MOFs), and photosensitizers for applications in photovoltaics and catalysis.[1][3] The terminal carboxylic acid group provides a versatile handle for surface anchoring, covalent modification, or altering solubility.

Given its dual functionality, a multi-faceted spectroscopic approach is not just recommended, but essential to confirm its identity and purity. Each technique provides a unique piece of the structural puzzle, and only through their combined interpretation can a definitive characterization be achieved. This guide explains the causality behind each experimental choice, ensuring a self-validating analytical workflow.

Diagram 1: Molecular structure and key functional regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise in Action: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this molecule, the aromatic region (typically 7.0-9.0 ppm) is of primary interest.

Causality Behind Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the molecule, and crucially, its ability to hydrogen bond with the carboxylic acid proton allows this highly deshielded proton to be observed as a distinct, albeit sometimes broad, signal at a very low field (>10 ppm). In contrast, solvents like CDCl₃ may not always reveal the acidic proton due to rapid exchange.

-

Expected Spectrum: The spectrum is expected to be complex due to the number of unique aromatic protons. The protons on the central pyridine ring of the terpyridine unit are typically the most deshielded, appearing furthest downfield. The protons of the terminal pyridyl rings and the benzoic acid phenyl ring will have distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets).

Validating the Core: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

Causality Behind Experimental Choices:

-

Key Signals: The most downfield signal will be the carboxylic acid carbonyl carbon (δ > 165 ppm).[4] The quaternary carbons of the aromatic rings, particularly those bonded to nitrogen, will also be significantly deshielded.

-

DEPT/APT Sequences: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are invaluable. They differentiate between CH, CH₂, and CH₃ groups and quaternary carbons, which is essential for unambiguously assigning the dense cluster of signals in the aromatic region (118-160 ppm).

Data Presentation: NMR

The following table summarizes expected NMR data based on published results for 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.[5]

| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (126 MHz, DMSO-d₆) | |||

| δ (ppm) | Multiplicity | Assignment | δ (ppm) | Assignment |

| 9.12 | s (br), 1H | -COOH | 169.0 | -COOH |

| 8.77 | d, 2H | H6, H6'' | 156.0 | C2, C2'' |

| 8.67 | d, 2H | H3', H5' | 155.4 | C6, C6'' |

| 8.05-8.00 | m, 4H | H3, H3'', H4, H4'' | 150.0 | C4' |

| 7.82 | d, 2H | Phenyl H | 149.8 | C2', C6' |

| 7.54-7.51 | m, 2H | H5, H5'' | 142.7 | Phenyl C |

| 138.0 | Phenyl C | |||

| 137.5 | C4, C4'' | |||

| 130.4 | Phenyl C | |||

| 129.8 | Phenyl C | |||

| 126.1 | C5, C5'' | |||

| 125.0 | C3, C3'' | |||

| 121.3 | C3', C5' | |||

| 118.3 | Phenyl C |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular "fingerprint."

Causality Behind Experimental Choices:

-

The Carboxylic Acid Signature: The most prominent and diagnostic feature will be from the carboxylic acid. It presents two characteristic bands:

-

A very broad O-H stretching vibration from approximately 3300-2500 cm⁻¹, often obscuring the aromatic C-H stretches.[4][6] This broadness is due to strong hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.

-

A strong, sharp C=O (carbonyl) stretching band between 1760-1690 cm⁻¹.[6] Its exact position can indicate conjugation and hydrogen bonding.

-

-

The Terpyridine Fingerprint: The aromatic terpyridine core will exhibit a series of characteristic bands. The C=N and C=C stretching vibrations within the pyridine rings typically appear in the 1650-1450 cm⁻¹ region.[2][7]

Data Presentation: IR

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3300-2500 | O-H stretch (very broad) | Carboxylic Acid |

| ~3050 | C-H stretch (aromatic) | Terpyridine & Phenyl Rings |

| 1760-1690 | C=O stretch (strong) | Carboxylic Acid |

| 1650-1550 | C=N stretch | Pyridine Rings |

| 1550-1450 | C=C stretch (aromatic) | Terpyridine & Phenyl Rings |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 950-910 | O-H bend (out-of-plane) | Carboxylic Acid |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides insights into the conjugated π-electron system of the molecule.

Causality Behind Experimental Choices:

-

Expected Transitions: Due to the extensive conjugation of the terpyridine system, strong absorption bands are expected in the UV region.[2] These bands are typically assigned to π-π* transitions within the aromatic framework.[2] The presence of the carboxyphenyl substituent can slightly modify the position and intensity of these absorptions compared to unsubstituted terpyridine.

-

Solvatochromism: The choice of solvent can influence the λₘₐₓ. Polar solvents may cause slight shifts in the absorption bands due to interactions with the molecule's electronic states. Therefore, the solvent must always be reported. Acetonitrile or chloroform are common choices for terpyridine derivatives.[2]

Data Presentation: UV-Vis

| Solvent | λₘₐₓ (nm) | Transition Type |

| Acetonitrile | ~282[5] | π-π |

| Chloroform | ~240-350[2] | π-π |

Mass Spectrometry: The Final Confirmation

Mass spectrometry provides the definitive confirmation of the molecular formula by measuring the molecule's mass-to-charge ratio (m/z).

Causality Behind Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is an ideal technique for this molecule. It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.

-

Expected Mass: The molecular formula is C₂₂H₁₅N₃O₂.[8] The calculated monoisotopic mass for the neutral molecule is approximately 353.12 Da. The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z ≈ 354.12. An exact mass measurement with an accuracy of <5 ppm provides irrefutable evidence for the elemental composition. Published data shows a calculated mass of 354.1243 for [M+H]⁺, with an experimental finding of 354.1229, confirming the structure.[5]

Integrated Workflow for Characterization

A robust characterization relies on the integration of all spectroscopic data. The following workflow ensures a logical and self-validating process.

Diagram 2: Integrated spectroscopic characterization workflow.

Experimental Protocols

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.7 mL of DMSO-d₆.

-

Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe for the DMSO-d₆ lock signal.

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

(Optional but recommended) Acquire a DEPT-135 or APT spectrum to aid in carbon assignment.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-